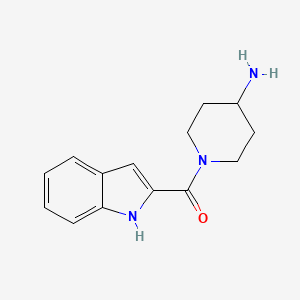

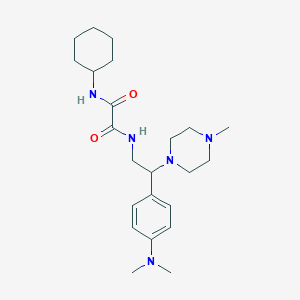

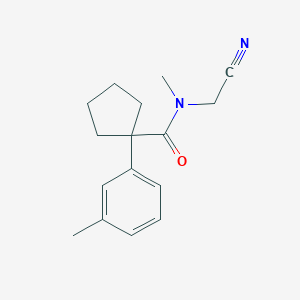

![molecular formula C26H23N3O2 B2989882 3-(4-乙基苯基)-8-甲氧基-1-(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901268-18-6](/img/structure/B2989882.png)

3-(4-乙基苯基)-8-甲氧基-1-(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a quinoline-based heterocyclic derivative . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . This specific compound is part of a novel series of quinolone-based heterocyclic derivatives that have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of similar quinoline-based compounds involves several steps . A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give an intermediate compound. This compound was then subjected to thermal cyclization at 260 °C for 1 hour to give another compound. This compound was then treated with chloroacetic acid to give a final compound .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline-based compounds have been outlined in the synthesis analysis section. The reactions involve heating, refluxing, and cyclization .科学研究应用

合成和材料应用

与“3-(4-乙基苯基)-8-甲氧基-1-(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉”相关的化合物因其在材料科学中的合成和应用而被广泛研究。例如,外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯的实用且大规模合成,它作为药物活性化合物的重要中间体,证明了有效的合成途径对于生产复杂的喹啉衍生物的重要性 (Bänziger 等人,2000)。此外,已经探索了吡喃并[3,2-c]喹啉衍生物的结构和光学性质,以了解它们在薄膜中的潜在用途,突出了它们在开发具有特定电子和光学性质的新材料中的重要性 (Zeyada 等人,2016)。

药物化学和生物活性

在药物化学领域,包括与指定化合物在结构上相关的吡唑并[3,4-d]嘧啶衍生物的结构修饰和生物学评估显示出有希望的抗菌活性。这强调了喹啉衍生物在开发新治疗剂中的潜力 (Holla 等人,2006)。此外,发现新型喹啉甲酰胺作为癌症治疗中突变性共济失调毛细血管扩张症 (ATM) 激酶的有效且选择性抑制剂,展示了这些化合物在解决未满足的医疗需求中的关键作用 (Degorce 等人,2016)。

有机合成和化学性质

探索受二氢苯并吡唑并喹啉中的取代模式影响的超分子聚集突出了化学结构与物理性质之间的复杂关系,例如氢键和分子聚集 (Portilla 等人,2005)。此外,微波辅助合成技术已被应用于吡唑并[3,4-b]喹啉的有效生产,证明了合成方法的持续进步,该方法可缩短反应时间并提高产率 (Mogilaiah 等人,2003)。

未来方向

The results obtained from the study of quinoline-based heterocyclic derivatives are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This opens up new avenues for research and development in the field of medicinal chemistry.

作用机制

Target of Action

Quinoline-based compounds have been known to exhibit antibacterial activity . They interact with various targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication .

Mode of Action

Quinoline-based compounds generally interact with their targets by intercalating into the dna structure, disrupting the dna replication process, and leading to bacterial cell death .

Biochemical Pathways

It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria .

Result of Action

Based on the antibacterial activity of similar quinoline-based compounds, it can be inferred that the compound likely leads to bacterial cell death by disrupting dna replication .

属性

IUPAC Name |

3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2/c1-4-17-5-7-18(8-6-17)25-23-16-27-24-14-13-21(31-3)15-22(24)26(23)29(28-25)19-9-11-20(30-2)12-10-19/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLSWDJHRPMICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

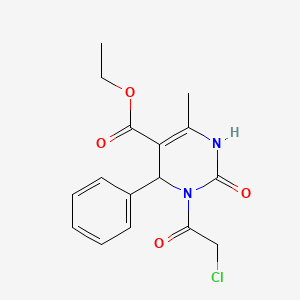

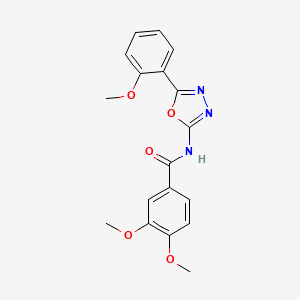

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

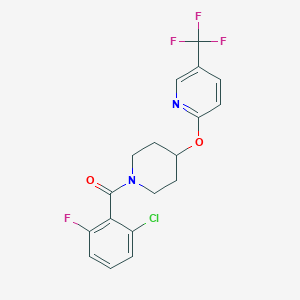

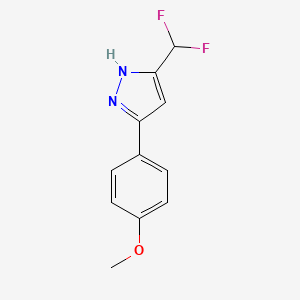

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

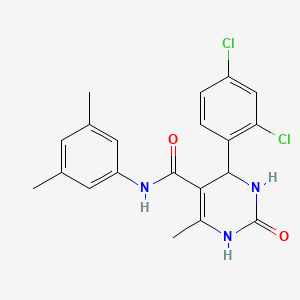

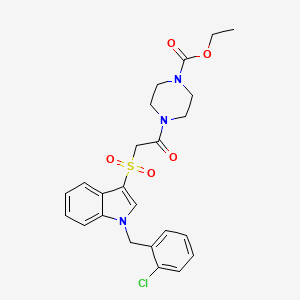

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

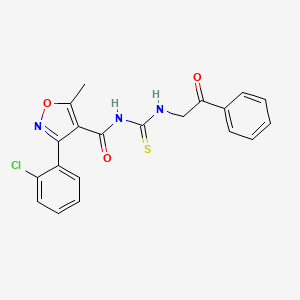

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)